molecular formula C7H3BrF5NO B6224383 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine CAS No. 2763777-46-2

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

Cat. No.: B6224383
CAS No.: 2763777-46-2
M. Wt: 292
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Description

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine is a fluorinated organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it useful for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its fluorinated structure, which can enhance the bioavailability and stability of drugs.

    Industry: It is used in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine can be compared with other similar compounds such as:

    5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.

    2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-5-(1,1,2,2-tetrafluoroethoxy)hexane:

Properties

CAS No.

2763777-46-2

Molecular Formula

C7H3BrF5NO

Molecular Weight

292

Purity

95

Origin of Product

United States

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